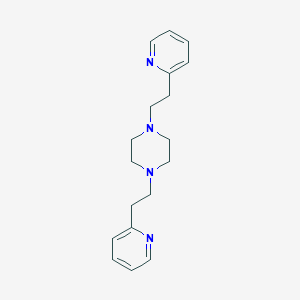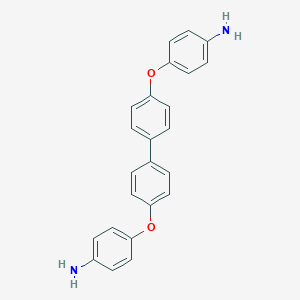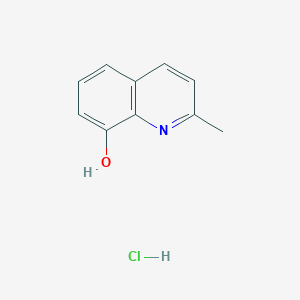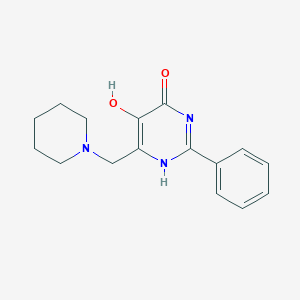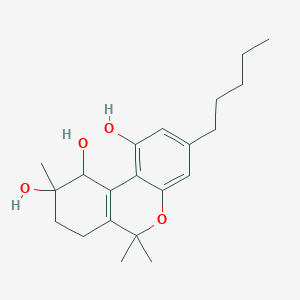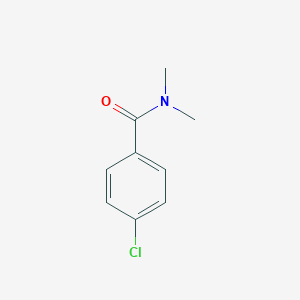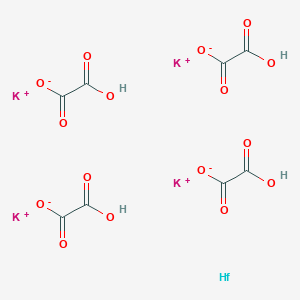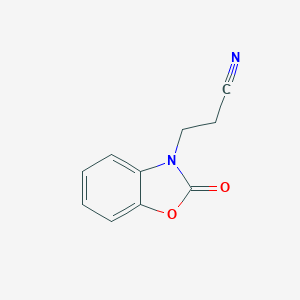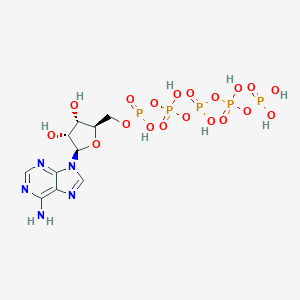![molecular formula C31H42N2O6 B085272 Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate] CAS No. 13320-31-5](/img/structure/B85272.png)
Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate] is a synthetic compound that has been extensively studied in the field of scientific research. This compound is commonly referred to as PABA or PBAB, and it has been found to have numerous applications in both laboratory experiments and in the development of new drugs.
Mécanisme D'action
The mechanism of action of PABA is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. This compound has been found to be particularly effective against certain types of cancer, including breast cancer and lung cancer.
Effets Biochimiques Et Physiologiques
PABA has been found to have a number of biochemical and physiological effects on the body. It has been shown to induce DNA damage in cancer cells, leading to their death. PABA has also been found to have antioxidant properties, which may help to protect the body against oxidative stress and other forms of cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
PABA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been found to be highly effective in the treatment of cancer. However, there are also some limitations to the use of PABA in the laboratory. It can be toxic in high doses, and it may not be effective against all types of cancer.
Orientations Futures
There are a number of future directions for research on PABA. One area of interest is the development of new drugs based on the chemical structure of PABA. Researchers are also exploring the use of PABA in the development of new materials for use in electronics and other industries. Additionally, further studies are needed to fully understand the mechanism of action of PABA and its potential applications in the treatment of cancer.
Méthodes De Synthèse
The synthesis of PABA involves the reaction of benzene-4,1-diyloxyethane-2,1-diyl with 3-(aziridin-1-yl)butanoic acid in the presence of propane-2,2-diyl diacetate. This reaction produces PABA, which can then be purified and used in various scientific applications.
Applications De Recherche Scientifique
PABA has been extensively studied in the field of scientific research due to its unique chemical structure and properties. It has been found to have numerous applications in the development of new drugs, particularly in the treatment of cancer. PABA has also been used in the development of new materials for use in electronics and other industries.
Propriétés
Numéro CAS |
13320-31-5 |
|---|---|
Nom du produit |
Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate] |
Formule moléculaire |
C31H42N2O6 |
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
2-[4-[2-[4-[2-[3-(aziridin-1-yl)butanoyloxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 3-(aziridin-1-yl)butanoate |
InChI |
InChI=1S/C31H42N2O6/c1-23(32-13-14-32)21-29(34)38-19-17-36-27-9-5-25(6-10-27)31(3,4)26-7-11-28(12-8-26)37-18-20-39-30(35)22-24(2)33-15-16-33/h5-12,23-24H,13-22H2,1-4H3 |
Clé InChI |
JEBTVWVLWHTMOZ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)CC(C)N3CC3)N4CC4 |
SMILES canonique |
CC(CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)CC(C)N3CC3)N4CC4 |
Autres numéros CAS |
13441-88-8 13320-31-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



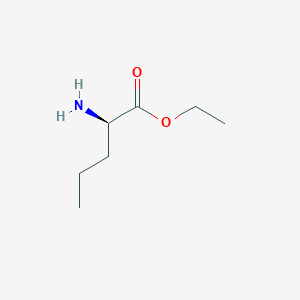
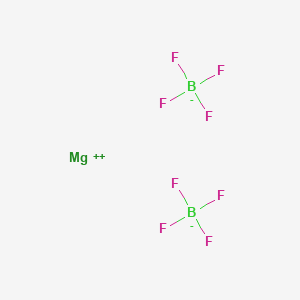
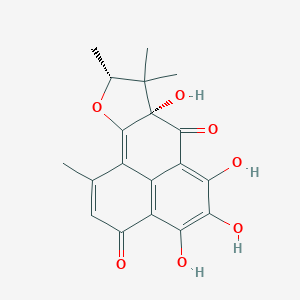
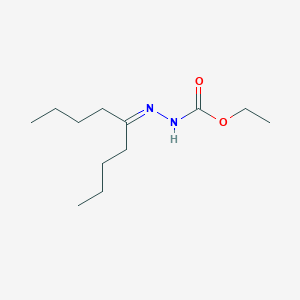
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
